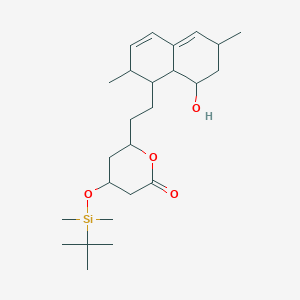
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a naphthalene derivative, and a tert-butyldimethylsilyl group
Méthodes De Préparation
The synthesis of Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydropyran ring, and introduction of the tert-butyldimethylsilyl group. The reaction conditions typically involve the use of reagents such as tert-butyldimethylsilyl chloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other tetrahydropyran derivatives and naphthalene derivatives. Compared to these compounds, Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is unique due to the presence of the tert-butyldimethylsilyl group, which provides additional stability and protection during chemical reactions. Some similar compounds are:
- Tetrahydropyran derivatives with different substituents.
- Naphthalene derivatives with varying functional groups .
Propriétés
Formule moléculaire |
C25H42O4Si |
|---|---|
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
4-[tert-butyl(dimethyl)silyl]oxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one |
InChI |
InChI=1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3 |
Clé InChI |
MJLUKJALEPACMG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















